Cesium pivalate

Vue d'ensemble

Description

Méthodes De Préparation

Cesium pivalate can be synthesized through the reaction of pivalic acid with cesium carbonate in an organic solvent . The reaction typically occurs at room temperature and yields this compound as a white powder . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Coupling Reactions

Cesium pivalate is frequently employed in palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between organic molecules.

Reaction Type: Cross-coupling

Reactants: Two different organic molecules

Catalyst: Palladium

Role of this compound: Base to facilitate C-C bond formation

One specific application is in the synthesis of fluoren-9-one derivatives through the cyclocarbonylation of o-halobiaryls. In this context, this compound serves as the base in the presence of a palladium catalyst, which promotes the formation of the desired carbon-carbon bond.

C-H Activation Reactions

This compound is also involved in C–H activation reactions, which are crucial for forming carbon-nitrogen bonds.

Reaction Type : C-H Activation/Functionalization

Reactants : Carbamates

Catalyst : Palladium

Role of this compound : Facilitates C-H cleavage

For example, N-Aryl, N-branched alkyl carbamates react with in situ generated chiral Pd-NHC catalysts by coupling a Pd-Ar moiety with an aliphatic C–H bond .

Table: Example of C-H Activation Reaction

| Starting Material | R | Product | Yield (%) | ee |

|---|---|---|---|---|

| 1a | H | 2a | 84 | 89 |

| 1a | H | 2a | 86 | 90 |

| 1b | Me | 2b | 92 | 97 |

| 1c | Et | 2c | 91 | 95 |

| 1d | Ph | 2d | 96 | >98 |

Reaction conditions: [Pd(h3-cinnamyl)Cl]2 (2.5 mol%), NHC$HI (5 mol %), carbamate 1a (0.2 mmol), this compound (0.2 mmol), Cs2CO3 (0.3 mmol), dry mesitylene (2 mL).

Carboxylation Reactions

This compound can assist in the carboxylation of organic compounds, such as thiophene, using carbon dioxide (CO).

Reaction Type : Carboxylation

Reactants : Thiophene, Carbon Dioxide

Role of this compound : Promotes C–H bond cleavage and CO insertion

In the carboxylation of thiophene, this compound, when mixed with cesium carbonate, facilitates the cleavage of the C–H bond and the subsequent formation of a C–C bond via CO insertion . The alkalinity of the carboxylate influences the reaction, with this compound showing the best results due to its strong alkalinity .

As a Base in Other Reactions

Beyond the above, this compound is used as a base in various other reactions, including:

- Amidation of unactivated esters : Cesium ions enhance reaction by coordinating with oxygen atoms .

- Polycyclic ring synthesis : It promotes double C−H activation in polycyclic ring synthesis .

- Nucleophilic reactions : It shows exceptional chemoselectivity in cesium ion-mediated nucleophilic reactions .

Applications De Recherche Scientifique

Cesium pivalate (C₅H₉CsO₂) is an alkali metal carboxylate with diverse applications in chemistry, biology, medicine, and industry. It is used as an organic base in chemical reactions. Its effectiveness is due to its high solubility in organic solvents and high catalytic activity.

Scientific Research Applications

This compound is used as a catalyst in organic synthesis, especially in polymerization and cross-coupling reactions. It is also used in synthesizing pharmaceutical intermediates and active ingredients.

Palladium-Catalyzed Reactions

this compound serves as a base in palladium-catalyzed cross-coupling reactions, which form carbon-carbon bonds between two organic molecules. It facilitates the synthesis of fluoren-9-one derivatives through cyclocarbonylation of o-halobiaryls in the presence of a palladium catalyst. It is also used in Mizoroki-Heck reactions.

Carboxylation Reactions

this compound can assist carboxylation of thiophene with CO₂ . The pivalate-assisted carbonate-promoted C–H carboxylation reaction has the best reaction effect because the activation energy barriers of the proton abstraction steps are minimal .

Intramolecular Coupling

this compound facilitates the formation of fused heterocycles like dihydrobenzofurans and indolines from o-bromo phenol and aniline precursors. It is also used in the direct synthesis of highly enantioenriched 2,3-trans-disubstituted indolines .

C-H Activation

It aids in synthesizing amides and esters containing a quaternary β-carbon atom through palladium-catalyzed C-H activation and amino/alkoxycarbonylation reactions.

Other Applications

Polyester Synthesis

this compound can be used to make a wide range of polyesters through ring-opening copolymerization (ROCOP) .

Cesium Uptake Research

this compound is used in studies involving the uptake of cesium by illitic clays . It can be used as a surrogate for radiocesium in experiments due to the analogous physiochemical properties between stable and radiocesium .

Mécanisme D'action

The mechanism of action of cesium pivalate involves its role as a base in catalytic reactions. It facilitates the deprotonation of substrates, enabling various chemical transformations . In polymerization reactions, this compound forms a complex with the monomer, promoting the insertion of the monomer into the growing polymer chain .

Comparaison Avec Des Composés Similaires

Cesium pivalate is part of the alkali metal carboxylates family, which includes compounds like lithium pivalate, sodium pivalate, potassium pivalate, and rubidium pivalate . Compared to these compounds, this compound exhibits higher catalytic activity and better solubility in organic solvents . This makes it particularly effective in reactions requiring high reactivity and solubility.

Similar Compounds

- Lithium pivalate

- Sodium pivalate

- Potassium pivalate

- Rubidium pivalate

This compound stands out due to its unique combination of high catalytic activity and solubility, making it a valuable compound in various chemical applications .

Activité Biologique

Cesium pivalate, a cesium salt of pivalic acid, has garnered attention in various fields of organic synthesis and medicinal chemistry due to its unique properties and biological activity. This article delves into the biochemical mechanisms, cellular effects, and significant applications of this compound, supported by data tables and case studies.

Overview of this compound

- Chemical Formula : CsC5H9O2

- CAS Number : 20442-70-0

This compound serves primarily as an organic base in chemical reactions, particularly in palladium-catalyzed processes. Its basic nature allows it to accept protons and facilitate various synthetic pathways.

Target of Action

This compound acts as a base in several important reactions, including:

- Mizoroki-Heck Reaction

- Cyclocarbonylation

- C-H Activation

These reactions are crucial for synthesizing complex organic molecules, including pharmaceutical intermediates.

Mode of Action

The compound's mode of action involves proton transfer and stabilization of transition states during chemical reactions. It forms complexes with substrates and enzymes, influencing their activity and leading to new bond formations.

Biochemical Pathways

The biochemical pathways influenced by this compound are diverse, depending on the specific reactions it is involved in. Notably, it has been shown to affect:

- Cell Signaling Pathways : Modulating enzyme activities that regulate metabolic processes.

- Gene Expression : Influencing the transcriptional activity of genes involved in metabolism.

Cellular Effects

This compound impacts various cellular processes:

- Enzyme Activity : It has been observed to enhance or inhibit the activity of specific enzymes, leading to alterations in metabolite levels.

- Metabolic Flux : Changes in enzyme activity can result in significant shifts in metabolic pathways.

Case Studies

- Palladium-Catalyzed Reactions : this compound has been effectively utilized in palladium-catalyzed reactions, demonstrating its ability to facilitate the formation of new chemical bonds. For example, in a study involving cyclocarbonylation, this compound was used as a base to synthesize fluoren-9-one derivatives with high yields .

- Toxicity Assessment : A recent study assessed the toxicity of compounds synthesized using this compound. The results indicated that while this compound itself is relatively non-toxic, the derivatives formed can exhibit varying degrees of biological activity and toxicity depending on their structural characteristics .

Comparative Analysis with Similar Compounds

| Compound | Solubility | Catalytic Activity | Applications |

|---|---|---|---|

| This compound | High | High | Organic synthesis, pharmaceuticals |

| Lithium Pivalate | Moderate | Moderate | Organic synthesis |

| Sodium Pivalate | Low | Low | Limited applications |

| Potassium Pivalate | Moderate | Moderate | Organic synthesis |

This compound stands out due to its superior solubility and catalytic properties compared to other alkali metal carboxylates.

Propriétés

IUPAC Name |

cesium;2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVUAXNPXVXCCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

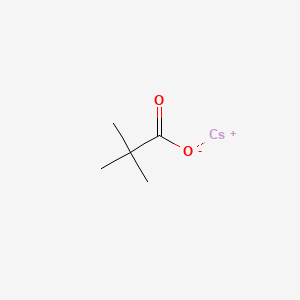

CC(C)(C)C(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9CsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342654 | |

| Record name | Cesium pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-70-0 | |

| Record name | Cesium pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium Pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.